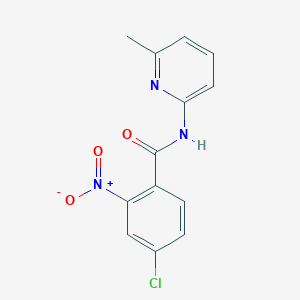
4-chloro-N-(6-methylpyridin-2-yl)-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-chloro-N-(6-méthylpyridin-2-yl)-2-nitrobenzamide est un composé chimique de formule moléculaire C12H10ClN3O3. Il se caractérise par la présence d'un groupe chloro, d'un groupe nitro et d'un groupe pyridinyle liés à un noyau benzamide.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-chloro-N-(6-méthylpyridin-2-yl)-2-nitrobenzamide implique généralement les étapes suivantes :
Nitration : L'introduction d'un groupe nitro dans le cycle benzénique est réalisée par nitration. Cette réaction est généralement effectuée en traitant le dérivé benzénique avec un mélange d'acide nitrique concentré et d'acide sulfurique.
Chloration : Le groupe chloro est introduit par chloration, souvent à l'aide de réactifs comme le chlorure de thionyle ou le pentachlorure de phosphore.
Amidation : L'étape finale implique la formation de la liaison amide. Cette réaction est généralement obtenue en faisant réagir le nitrobenzène chloré avec la 6-méthylpyridin-2-amine dans des conditions appropriées, par exemple en présence d'un agent de couplage comme la N,N'-dicyclohexylcarbodiimide (DCC).
Méthodes de production industrielle
La production industrielle du 4-chloro-N-(6-méthylpyridin-2-yl)-2-nitrobenzamide suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'optimisation des conditions réactionnelles afin de garantir un rendement et une pureté élevés. Des réacteurs à écoulement continu et des systèmes automatisés sont souvent utilisés pour améliorer l'efficacité et la capacité de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-chloro-N-(6-méthylpyridin-2-yl)-2-nitrobenzamide subit diverses réactions chimiques, notamment :
Réduction : Le groupe nitro peut être réduit en groupe amine à l'aide d'agents réducteurs comme l'hydrogène gazeux en présence d'un catalyseur (par exemple, le palladium sur carbone).
Substitution : Le groupe chloro peut être substitué par d'autres nucléophiles, comme les amines ou les thiols, dans des conditions appropriées.
Réactifs et conditions courants
Réduction : Hydrogène gazeux, palladium sur carbone, éthanol comme solvant.
Substitution : Nucléophiles (amines, thiols), solvants comme le diméthylformamide (DMF) et bases comme la triéthylamine.
Produits principaux
Réduction : 4-amino-N-(6-méthylpyridin-2-yl)-2-nitrobenzamide.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
Le 4-chloro-N-(6-méthylpyridin-2-yl)-2-nitrobenzamide a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme brique de base pour la synthèse de molécules plus complexes.
Biologie : Etudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme composé de tête dans la découverte et le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
5. Mécanisme d'action
Le mécanisme d'action du 4-chloro-N-(6-méthylpyridin-2-yl)-2-nitrobenzamide implique son interaction avec des cibles moléculaires spécifiques. Le groupe nitro peut subir une bio-réduction pour former des intermédiaires réactifs qui interagissent avec les composants cellulaires. Les groupes chloro et pyridinyle contribuent à l'affinité de liaison et à la spécificité du composé envers ses cibles. Ces interactions peuvent moduler diverses voies biochimiques, conduisant aux effets biologiques observés.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(6-methylpyridin-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chloro and pyridinyl groups contribute to the compound’s binding affinity and specificity towards its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
4-chloro-N-(6-méthylpyridin-2-yl)butanamide : Structure similaire, mais avec un groupe butanamide au lieu d'un groupe nitrobenzamide.
4-chloro-N-(6-méthylpyridin-2-yl)carbamothioylbenzamide : Contient un groupe carbamothioyle au lieu d'un groupe nitro.
Unicité
Le 4-chloro-N-(6-méthylpyridin-2-yl)-2-nitrobenzamide est unique en raison de la présence à la fois d'un groupe nitro et d'un groupe chloro, qui confèrent une réactivité chimique et une activité biologique distinctes. La combinaison de ces groupes fonctionnels en fait un composé polyvalent pour diverses applications dans la recherche et l'industrie.
Propriétés
Formule moléculaire |
C13H10ClN3O3 |
|---|---|
Poids moléculaire |
291.69 g/mol |
Nom IUPAC |
4-chloro-N-(6-methylpyridin-2-yl)-2-nitrobenzamide |
InChI |
InChI=1S/C13H10ClN3O3/c1-8-3-2-4-12(15-8)16-13(18)10-6-5-9(14)7-11(10)17(19)20/h2-7H,1H3,(H,15,16,18) |
Clé InChI |
SQYAIQNKMWPDLW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-1-(4-chlorophenyl)-5-[(2,5-dimethyl-1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11636294.png)
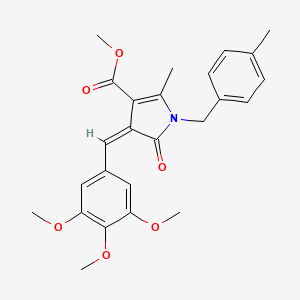
![(2Z)-3-amino-3-(benzylamino)-2-[(Z)-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)methyl]prop-2-enenitrile](/img/structure/B11636297.png)
![(5Z)-5-({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)-2-(pyridin-3-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11636304.png)
![3-hydroxy-5-(4-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636310.png)
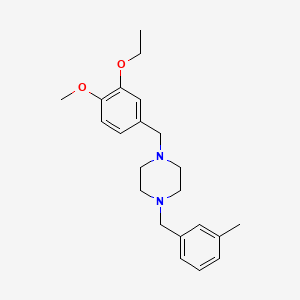
![1-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-(4-methylphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B11636313.png)
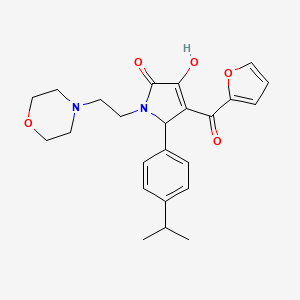
![2,5-Pyrrolidinedione, 3-[[2-(4-chlorophenyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11636327.png)
![2-Methoxyethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11636331.png)
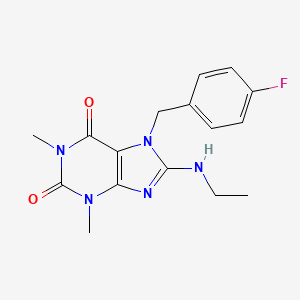
![Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-2-{[(4-chloro-3-nitrophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11636345.png)
![3-Methyl-1-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11636358.png)
![N-tert-butyl-2-methyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B11636362.png)
